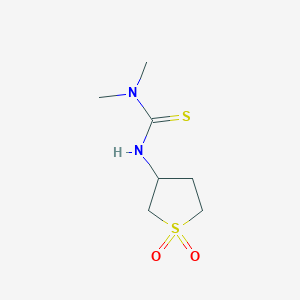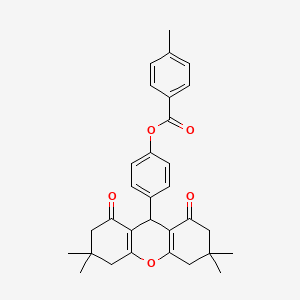
3-(1,1-Dioxidotetrahydrothiophen-3-yl)-1,1-dimethylthiourea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(1,1-DIOXIDOTETRAHYDRO-3-THIOPHENYL)-1,1-DIMETHYLTHIOUREA is a chemical compound characterized by the presence of a thiophene ring with a dioxidotetrahydro substitution and a thiourea moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1,1-DIOXIDOTETRAHYDRO-3-THIOPHENYL)-1,1-DIMETHYLTHIOUREA typically involves the reaction of a thiophene derivative with a thiourea compound under controlled conditions. The reaction may require specific catalysts and solvents to ensure the desired product is obtained with high purity and yield. Detailed synthetic routes and reaction conditions are often documented in specialized chemical literature and patents .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and safety of the final product .
Chemical Reactions Analysis
Types of Reactions
3-(1,1-DIOXIDOTETRAHYDRO-3-THIOPHENYL)-1,1-DIMETHYLTHIOUREA can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to yield thiol derivatives.
Substitution: The thiourea moiety can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines or alcohols. Reaction conditions may vary depending on the desired product, but typically involve controlled temperatures, pH, and solvent systems .
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, thiols, and substituted thioureas. These products can have distinct chemical and physical properties, making them useful for various applications .
Scientific Research Applications
3-(1,1-DIOXIDOTETRAHYDRO-3-THIOPHENYL)-1,1-DIMETHYLTHIOUREA has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects and as a lead compound in drug discovery.
Industry: Utilized in the development of new materials and as a catalyst in various industrial processes
Mechanism of Action
The mechanism of action of 3-(1,1-DIOXIDOTETRAHYDRO-3-THIOPHENYL)-1,1-DIMETHYLTHIOUREA involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. This can lead to changes in cellular processes and physiological responses .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other thiophene derivatives and thiourea compounds, such as:
- N-(1,1-DIOXIDOTETRAHYDRO-3-THIENYL)-N-(4-METHOXYPHENYL)BENZAMIDE
- N-(1,1-DIOXIDOTETRAHYDRO-3-THIENYL)-2-THIOPHENECARBOXAMIDE
- N-(1,1-DIOXIDOTETRAHYDRO-3-THIENYL)-2-PHENOXYACETAMIDE .
Uniqueness
What sets 3-(1,1-DIOXIDOTETRAHYDRO-3-THIOPHENYL)-1,1-DIMETHYLTHIOUREA apart is its unique combination of a dioxidotetrahydrothiophene ring and a dimethylthiourea moiety. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications .
Properties
Molecular Formula |
C7H14N2O2S2 |
|---|---|
Molecular Weight |
222.3 g/mol |
IUPAC Name |
3-(1,1-dioxothiolan-3-yl)-1,1-dimethylthiourea |
InChI |
InChI=1S/C7H14N2O2S2/c1-9(2)7(12)8-6-3-4-13(10,11)5-6/h6H,3-5H2,1-2H3,(H,8,12) |
InChI Key |
VCDYQSSSPKUFNE-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C(=S)NC1CCS(=O)(=O)C1 |
solubility |
>33.3 [ug/mL] (The mean of the results at pH 7.4) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Ethyl 4-[3-(4-chloro-2-methylphenoxy)-2-[4-(methoxycarbonyl)phenyl]-4-oxoazetidin-1-YL]benzoate](/img/structure/B11606460.png)
![(2Z)-6-benzyl-2-{[3-(4-methoxy-3-nitrophenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}-7H-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7(2H)-dione](/img/structure/B11606462.png)
![1-(4-chlorobenzyl)-3-[2-(2,5-dimethylphenyl)-2-oxoethyl]-3-hydroxy-1,3-dihydro-2H-indol-2-one](/img/structure/B11606467.png)
![ethyl 6-imino-7-(2-methoxyethyl)-11-methyl-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate](/img/structure/B11606484.png)
![ethyl {3-[(E)-(1-{2-[(4-methylphenyl)amino]-2-oxoethyl}-2,5-dioxoimidazolidin-4-ylidene)methyl]-1H-indol-1-yl}acetate](/img/structure/B11606496.png)
![(6Z)-6-(2,5-dimethoxybenzylidene)-3-(2-methylphenyl)[1,3]thiazolo[2,3-c][1,2,4]triazol-5(6H)-one](/img/structure/B11606497.png)
![4-[7-Acetyl-3-(butylsulfanyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepin-6-yl]-5-chloro-2-methoxyphenyl acetate](/img/structure/B11606505.png)
![3-(8-cyclohexyl-1,2-dihydro-3H-pyrazino[3,2,1-jk]carbazol-3-yl)propanenitrile](/img/structure/B11606513.png)
![Ethyl 4-{5-[7-acetyl-3-(butylsulfanyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepin-6-yl]furan-2-yl}benzoate](/img/structure/B11606520.png)
![{(2E)-4-oxo-2-[(2E)-(4-propoxybenzylidene)hydrazinylidene]-1,3-thiazolidin-5-yl}acetic acid](/img/structure/B11606522.png)

![5-[(4-Bromo-2-methylphenoxy)methyl]-3-(4-bromophenyl)-1,2,4-oxadiazole](/img/structure/B11606531.png)
![(4E)-4-{2-[(3-chlorobenzyl)oxy]benzylidene}-3-methyl-1,2-oxazol-5(4H)-one](/img/structure/B11606532.png)
![2-{(E)-2-[3-(benzyloxy)phenyl]ethenyl}quinolin-8-ol](/img/structure/B11606535.png)
